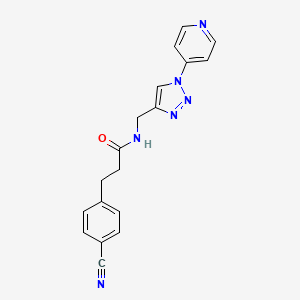![molecular formula C19H18ClN5O4 B2723099 methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887467-75-6](/img/structure/B2723099.png)
methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a methyl ester of a complex organic acid, which includes a purine (a type of nitrogen-containing heterocycle) and a phenyl ring (a type of aromatic hydrocarbon). The presence of the imidazo[2,1-f]purin-3(2H,4H,8H)-yl group suggests that this compound might be related to the class of compounds known as purines, which are key components of many important biomolecules, including DNA and RNA .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the introduction of the various substituents (including the 5-chloro-2-methylphenyl group and the methyl ester group), and possibly the protection and deprotection of certain functional groups to control the reactivity during the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring . The 5-chloro-2-methylphenyl group is a type of aromatic ring with chlorine and methyl substituents .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the ester group might be susceptible to hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the polar ester group might influence its solubility in different solvents .Scientific Research Applications
Catalyst Applications in Organic Synthesis
Imidazole derivatives, including compounds structurally related to methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, have been studied for their catalytic efficiency in organic synthesis. Grasa et al. (2002) demonstrated that N-heterocyclic carbenes (NHC), a family of catalysts which include imidazole derivatives, are efficient in mediating acylation of alcohols with esters at low catalyst loadings, highlighting the utility of these compounds in facilitating esterification and transesterification reactions under mild conditions (Grasa, Kissling, & Nolan, 2002).
Reactivity and Synthesis
The reactivity of imidazole derivatives has been the subject of extensive study. Mossaraf Hossain et al. (2018) conducted a combined experimental and computational investigation into the reactivity of newly synthesized imidazole derivatives, elucidating their spectroscopic characteristics and predicting their reactivity towards electrophilic attack. This research is pivotal in understanding the chemical properties and potential applications of these compounds in medicinal chemistry and material science (Hossain et al., 2018).
Potential Therapeutic Applications
The study of imidazole derivatives extends into the field of medicinal chemistry, where their potential as therapeutic agents is explored. Novel dicationic imidazole derivatives have been synthesized and evaluated for their antiprotozoal activity, demonstrating significant in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This research underscores the potential of imidazole derivatives in developing new treatments for protozoal infections (Ismail et al., 2004).
Structural and Molecular Studies
Imidazole derivatives are also subjects of structural and molecular studies, which are crucial for understanding their mechanism of action and optimizing their properties for specific applications. Inamo and Nakajima (1998) investigated the effect of a sterically hindered imidazole ligand on the molecular structure and axial ligand substitution reaction of a chromium(III) porphyrin complex, providing insights into the coordination chemistry of imidazole ligands and their potential applications in catalysis and material science (Inamo & Nakajima, 1998).
properties
IUPAC Name |
methyl 2-[6-(5-chloro-2-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O4/c1-10-5-6-12(20)7-13(10)25-11(2)8-23-15-16(21-18(23)25)22(3)19(28)24(17(15)27)9-14(26)29-4/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVCHCSGIPCDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

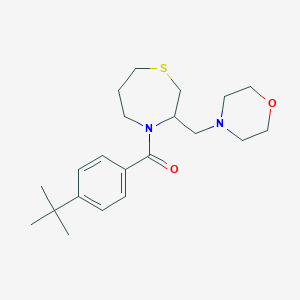
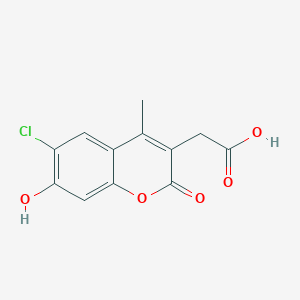


![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2723024.png)
![Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2723026.png)
![2-cyclopropyl-5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2723027.png)
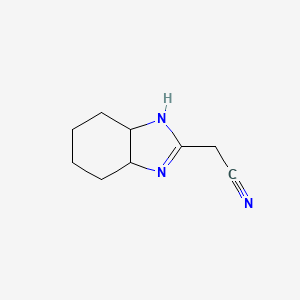
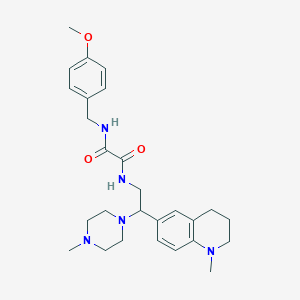

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2,4-dichlorophenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2723034.png)
![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2723036.png)
![(2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid](/img/no-structure.png)
